3-iodo-N,N,4-trimethylbenzamide
Description
3-Iodo-N,N,4-trimethylbenzamide is a halogenated benzamide derivative characterized by an iodine atom at the 3-position of the benzene ring, two N-methyl groups, and a methyl group at the 4-position. Its molecular formula is C₁₁H₁₄INO, with a molecular weight of 303.14 g/mol.
Properties
Molecular Formula |
C10H12INO |
|---|---|
Molecular Weight |
289.11 g/mol |
IUPAC Name |
3-iodo-N,N,4-trimethylbenzamide |
InChI |
InChI=1S/C10H12INO/c1-7-4-5-8(6-9(7)11)10(13)12(2)3/h4-6H,1-3H3 |
InChI Key |
ULQOTJJATJHDAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
3-Fluoro-N,N,4-Trimethylbenzamide (BI76263)
- Structure : Fluorine replaces iodine at the 3-position.
- Molecular Formula: C₁₁H₁₄FNO.
- Molecular Weight : 217.24 g/mol.
- Key Differences: Reduced steric bulk and electronegativity compared to iodine. Lower molecular weight improves solubility but may reduce binding affinity in hydrophobic pockets.
3-Bromo-N,N,4-Trimethylbenzamide
- Structure : Bromine replaces iodine.
- Molecular Formula: C₁₁H₁₄BrNO.
- Molecular Weight : 256.14 g/mol.
- Key Differences: Bromine’s intermediate polarizability between iodine and fluorine balances reactivity and stability.
Flubendiamide (Phthalic Acid Diamide)
- Structure : Contains a 3-iodo-substituted phthalimide core with complex substituents (e.g., sulfonyl, trifluoromethyl groups).
- Molecular Formula : C₂₃H₂₂F₇IN₂O₄S.
- Molecular Weight : 682.4 g/mol.
- Key Differences: Phthalimide backbone instead of benzamide. Broad-spectrum insecticidal activity against lepidopteran pests via ryanodine receptor modulation. Higher molecular complexity contributes to systemic foliar action and environmental persistence .
Substituted Benzamides with Varied Functional Groups
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structure : Methyl group at the 3-position; hydroxyl and bulky alkyl groups on the amide nitrogen.
- Key Differences :
4-Bromo-N-(2-Nitrophenyl)benzamide
- Structure : Bromine at the 4-position; nitro group on the aniline moiety.
- Key Differences :
Trimethobenzamide
- Structure: Methoxy groups at 3,4,5-positions; dimethylaminoethoxy side chain.
- Key Differences: Methoxy groups increase electron density and metabolic stability.
Research Implications
- Agrochemical Potential: Flubendiamide’s success underscores the value of halogenated aromatic compounds in pest control, though scaffold differences limit direct comparisons.
- Pharmaceutical Exploration : Fluorinated analogs like BI76263 highlight the tunability of benzamides for drug discovery, balancing solubility and target engagement.
Preparation Methods
Synthesis of 3-Iodo-4-Methylbenzoic Acid
The precursor 3-iodo-4-methylbenzoic acid is synthesized via a four-step sequence:
-
Nitration of 4-methylbenzoic acid : Treatment with concentrated HNO₃/H₂SO₄ at 0–5°C yields 3-nitro-4-methylbenzoic acid (87% yield).
-
Reduction to 3-amino-4-methylbenzoic acid : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine (92% yield).
-
Sandmeyer iodination : Diazotization with NaNO₂/HCl followed by reaction with KI/CuI introduces iodine at the 3-position (68% yield).
Amide Bond Formation
The acid chloride is generated using thionyl chloride (SOCl₂) under reflux, then reacted with dimethylamine in tetrahydrofuran (THF) at 0°C:
This method, while reliable, requires careful handling of moisture-sensitive intermediates.
Copper-Catalyzed Amidation of Nitriles
Adapting methodologies from Hu et al., 3-iodo-4-methylbenzonitrile undergoes copper-catalyzed reaction with DMF to form the amide:
Reaction Conditions
-
Catalyst : Cu₂O (10 mol%)
-
Ligand : 1,10-Phenanthroline (20 mol%)
-
Solvent : DMF (neat)
-
Temperature : 140°C, 24 hours
-
Additive : p-Toluenesulfonic acid (TsOH, 1 equiv)
Mechanism and Yield
The reaction proceeds via nucleophilic attack of in situ-generated dimethylamine on the nitrile, facilitated by copper-mediated activation. This method affords the target compound in 53–60% yield, with purity >98% after column chromatography.
Directed Ortho-Iodination of N,N,4-Trimethylbenzamide
Iodination Strategies
Direct iodination of N,N,4-trimethylbenzamide poses challenges due to competing para-directing effects of the methyl group. Two approaches are viable:
Optimization Insights
The electrophilic method favors scalability, while directed metalation offers better regiocontrol for complex substrates.
Ester-to-Amide Conversion via Ammonolysis
Drawing from patent US20130172618A1, methyl esters of 3-iodo-4-methylbenzoic acid react with dimethylamine under pressure:
Methyl Ester Synthesis
Trimethyl orthoacetate esterifies the carboxylic acid under reflux (110°C, 15 hours), achieving >99% conversion:
Amidation
The ester reacts with dimethylamine gas in methanol at −15°C, followed by crystallization from methanol/water:
\text{Methyl ester} + \text{(CH₃)₂NH} \rightarrow \text{this compound} \quad (80\%\ \text{yield, 99.8% HPLC purity})
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity | Advantages |
|---|---|---|---|---|
| Acid chloride amidation | SOCl₂, (CH₃)₂NH | 75% | >99% | High purity, straightforward |
| Copper-catalyzed amidation | Cu₂O, DMF | 60% | 98% | Avoids acid chlorides |
| Directed iodination | I₂/HIO₃ or LDA/I₂ | 55% | 97% | Regioselective |
| Ester ammonolysis | Trimethyl orthoacetate, (CH₃)₂NH | 80% | 99.8% | Scalable, minimal byproducts |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-iodo-N,N,4-trimethylbenzamide, and how do reaction conditions influence yield?
- Methodology : Optimize iodination via electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid. Key parameters include temperature (0–5°C to minimize side reactions) and stoichiometric control of ICl to prevent over-iodination. Post-reaction, purify via column chromatography (silica gel, hexane:ethyl acetate gradient) .
- Critical Factors : Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics, while excess methylamine in the benzamide formation step ensures complete substitution .
Q. Which spectroscopic techniques are essential for structural characterization?
- Primary Tools :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., iodophenyl resonance at δ ~7.5 ppm; N-methyl groups at δ ~3.0 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern (iodine’s signature doublet) .
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-I stretch (~500 cm⁻¹) .
Q. How do functional groups in this compound influence its chemical reactivity?
- Key Groups :
- Iodo Substituent : Directs electrophilic substitution at the meta position; susceptible to Ullmann coupling or Suzuki-Miyaura cross-coupling for derivatization .
- N,N-Dimethylamide : Enhances solubility in polar aprotic solvents (e.g., DMSO) but may sterically hinder nucleophilic attacks at the carbonyl .
Advanced Research Questions
Q. How can researchers design experiments to identify enzyme targets of this compound?
- Approach :
Target Fishing : Use affinity chromatography with immobilized compound to capture binding proteins from bacterial lysates (e.g., E. coli). Validate hits via SDS-PAGE and LC-MS/MS .
Enzyme Assays : Test inhibition of bacterial phosphopantetheinyl transferases (acps-pptase), which are critical for fatty acid biosynthesis. Compare IC₅₀ values with structurally related benzamides .
Structural Analysis : Co-crystallize the compound with target enzymes (e.g., X-ray crystallography; PDB deposition) to map binding interactions .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Case Example : Discrepancies in MIC values against S. aureus may arise from:
- Assay Conditions : Variations in bacterial growth media (e.g., cation-adjusted Mueller-Hinton vs. LB broth) affect compound solubility .
- Resistance Mechanisms : Screen for efflux pump overexpression (e.g., qRT-PCR for norA gene) to explain reduced efficacy .
Q. How can metabolic stability be improved through structural modifications?
- Insights from Analogs :
- Trifluoromethyl Substitution : In related benzamides, CF₃ groups reduce oxidative metabolism by cytochrome P450 enzymes, enhancing half-life .
- Methyl Shielding : N,N-Dimethyl groups protect the amide bond from hydrolysis. Test deuterated methyl groups (CD₃) for further stabilization .
- Experimental Validation : Perform microsomal stability assays (human/rat liver microsomes) with LC-MS quantification of parent compound degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
